molecular formula C6H8O3S B14273223 4-[(Methylsulfanyl)methoxy]furan-2(5H)-one CAS No. 137734-29-3

4-[(Methylsulfanyl)methoxy]furan-2(5H)-one

Cat. No.: B14273223
CAS No.: 137734-29-3
M. Wt: 160.19 g/mol
InChI Key: BOIIZBVVIWFLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Methylsulfanyl)methoxy]furan-2(5H)-one is a chemical compound with a unique structure that includes a furanone ring substituted with a methoxymethyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylsulfanyl)methoxy]furan-2(5H)-one typically involves the reaction of furan-2(5H)-one with appropriate reagents to introduce the methoxymethyl and methylsulfanyl groups. One common method involves the use of methylthiomethyl chloride and sodium methoxide in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfanyl)methoxy]furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The methoxymethyl and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-[(Methylsulfanyl)methoxy]furan-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Methylsulfanyl)methoxy]furan-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2(5H)-furanone: This compound is structurally similar but lacks the methylsulfanyl group.

    4-Methyl-5H-furan-2-one: Another related compound with a different substitution pattern on the furanone ring.

Uniqueness

4-[(Methylsulfanyl)methoxy]furan-2(5H)-one is unique due to the presence of both methoxymethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.

Properties

CAS No.

137734-29-3

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

3-(methylsulfanylmethoxy)-2H-furan-5-one

InChI

InChI=1S/C6H8O3S/c1-10-4-9-5-2-6(7)8-3-5/h2H,3-4H2,1H3

InChI Key

BOIIZBVVIWFLMN-UHFFFAOYSA-N

Canonical SMILES

CSCOC1=CC(=O)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.